[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine
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Overview
Description
[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine is a chemical compound with the molecular formula C14H23ClN2 and a molecular weight of 254.8 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group and a diethylaminoethyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine typically involves the reaction of 4-chlorophenethylamine with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is typically purified by distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, in pharmacological studies, it may bind to neurotransmitter receptors, altering their function and leading to changes in mood or behavior .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chlorophenyl)ethyl][2-(dimethylamino)ethyl]amine: Similar structure but with dimethylamino group instead of diethylamino group.
[2-(4-Chlorophenyl)ethyl][2-(methylamino)ethyl]amine: Contains a methylamino group instead of diethylamino group.
[2-(4-Chlorophenyl)ethyl][2-(ethylamino)ethyl]amine: Contains an ethylamino group instead of diethylamino group.
Uniqueness
The uniqueness of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine lies in its specific combination of functional groups, which imparts distinct chemical and pharmacological properties. The presence of both chlorophenyl and diethylaminoethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N',N'-diethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2/c1-3-17(4-2)12-11-16-10-9-13-5-7-14(15)8-6-13/h5-8,16H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZKKKBVXDJLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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